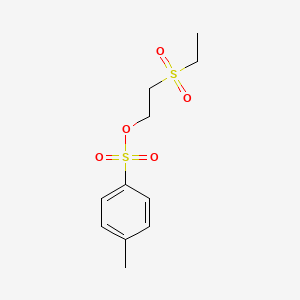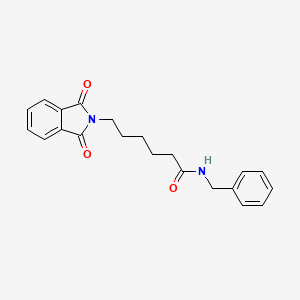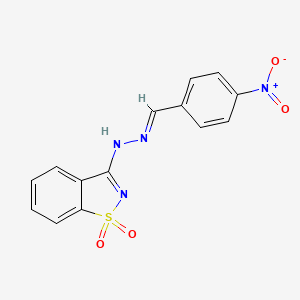![molecular formula C17H15BrCl3N3OS B11707175 N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-methylbenzamide](/img/structure/B11707175.png)
N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-{[(4-ブロモフェニル)カルバモチオイル]アミノ}-2,2,2-トリクロロエチル)-2-メチルベンザミドは、ブロモフェニル基、カルバモチオイル基、トリクロロエチル基を含むユニークな構造が特徴の複雑な有機化合物です。
準備方法
合成経路と反応条件
N-(1-{[(4-ブロモフェニル)カルバモチオイル]アミノ}-2,2,2-トリクロロエチル)-2-メチルベンザミドの合成は、通常、中間体の調製から始まる複数の手順を伴います。一般的な経路の1つは、4-ブロモフェニルイソチオシアネートを2,2,2-トリクロロエチルアミンと反応させて中間体を生成し、その後、2-メチルベンゾイルクロリドと制御された条件下で反応させて最終生成物を得ることです。反応条件には、しばしばジクロロメタンなどの溶媒とトリエチルアミンなどの触媒の使用が含まれ、反応を促進します。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、より大規模になります。プロセスは効率と収率を最適化するために、しばしば連続フロー反応器や自動合成システムなどの高度な技術を組み込んでいます。品質管理対策は、最終生成物の純度と一貫性を確保するために実施されます。
化学反応の分析
反応の種類
N-(1-{[(4-ブロモフェニル)カルバモチオイル]アミノ}-2,2,2-トリクロロエチル)-2-メチルベンザミドは、次のものを含むさまざまな化学反応を起こします。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進できます。
還元: 還元反応には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬が関与する可能性があります。
置換: この化合物は、特にブロモフェニル基で、メトキシドナトリウムやシアン化カリウムなどの試薬を用いて、求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、酸性または塩基性条件。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、無水条件。
置換: メトキシドナトリウム、シアン化カリウム、極性非プロトン性溶媒。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドやスルホンを生成する可能性があり、還元はアミンやアルコールを生成する可能性があります。置換反応は、さまざまな置換誘導体の生成につながる可能性があります。
科学研究への応用
N-(1-{[(4-ブロモフェニル)カルバモチオイル]アミノ}-2,2,2-トリクロロエチル)-2-メチルベンザミドは、科学研究において幅広い用途があります。
化学: 有機合成における試薬として、より複雑な分子の構成要素として使用されます。
生物学: 生化学プローブまたは酵素研究における阻害剤としての可能性について調査されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療特性について調査されています。
工業: 特定の特性を持つ特殊化学品や材料の開発に使用されます。
科学的研究の応用
N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
N-(1-{[(4-ブロモフェニル)カルバモチオイル]アミノ}-2,2,2-トリクロロエチル)-2-メチルベンザミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合して、その活性を阻害したり、機能を調節したりする可能性があります。関与する正確な経路は、特定の用途や使用の文脈によって異なる場合があります。
類似化合物の比較
類似化合物
- N-(1-{[(4-ブロモアニリノ)カルバモチオイル]アミノ}-2,2,2-トリクロロエチル)アクリルアミド
- N-(1-{[(4-ブロモアニリノ)カルバモチオイル]アミノ}-2,2,2-トリクロロエチル)テトラデカンアミド
- N-(1-{[(4-ブロモアニリノ)カルバモチオイル]アミノ}-2,2,2-トリクロロエチル)ヘキサデカンアミド
独自性
類似化合物と比較して、N-(1-{[(4-ブロモフェニル)カルバモチオイル]アミノ}-2,2,2-トリクロロエチル)-2-メチルベンザミドは、2-メチルベンザミド基の存在など、特定の構造的特徴によりユニークです。この構造的変異は、その反応性、結合親和性、および全体的な生物活性に影響を与える可能性があり、標的とされた研究や用途に適した化合物となっています。
類似化合物との比較
Similar Compounds
- N-(1-{[(4-bromoanilino)carbamothioyl]amino}-2,2,2-trichloroethyl)acrylamide
- N-(1-{[(4-bromoanilino)carbamothioyl]amino}-2,2,2-trichloroethyl)tetra decanamide
- N-(1-{[(4-bromoanilino)carbamothioyl]amino}-2,2,2-trichloroethyl)hexa decanamide
Uniqueness
Compared to similar compounds, N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-methylbenzamide is unique due to its specific structural features, such as the presence of a 2-methylbenzamide group. This structural variation can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.
特性
分子式 |
C17H15BrCl3N3OS |
|---|---|
分子量 |
495.6 g/mol |
IUPAC名 |
N-[1-[(4-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-methylbenzamide |
InChI |
InChI=1S/C17H15BrCl3N3OS/c1-10-4-2-3-5-13(10)14(25)23-15(17(19,20)21)24-16(26)22-12-8-6-11(18)7-9-12/h2-9,15H,1H3,(H,23,25)(H2,22,24,26) |
InChIキー |
GZXFTGHJKWKYJP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}methyl)benzamide](/img/structure/B11707094.png)
![(5E)-3-(2-chlorobenzoyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11707101.png)

![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide](/img/structure/B11707119.png)
![2-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B11707121.png)
![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707130.png)

![4-bromo-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11707137.png)
![(2E)-3-(3-Fluorophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile](/img/structure/B11707139.png)
![4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11707149.png)


![3-[(2Z)-5-methoxy-2-(2-thioxobutylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate](/img/structure/B11707169.png)
![(4Z)-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11707179.png)
